N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Description
Historical Development and Significance of Indazole-3-carboxamides
The indazole-3-carboxamide scaffold has emerged as one of the most versatile and pharmacologically relevant heterocyclic frameworks in modern medicinal chemistry. The development of this chemical class can be traced back to early investigations into nitrogen-containing heterocycles, but its prominence in pharmaceutical research became particularly evident with the discovery of synthetic cannabinoids and calcium channel modulators featuring this core structure. The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, provides a rigid planar structure that serves as an excellent pharmacophore for various biological targets.
The significance of indazole-3-carboxamides extends beyond their synthetic accessibility to their remarkable ability to interact with diverse biological systems. These compounds have demonstrated activity against cannabinoid receptors, calcium channels, and various enzymes, making them valuable tools in both therapeutic development and toxicological research. The versatility of the indazole-3-carboxamide framework has led to its incorporation into numerous drug discovery programs, with particular emphasis on compounds targeting the central nervous system and inflammatory pathways.
The evolution of this chemical class has been marked by continuous structural modifications aimed at optimizing biological activity while minimizing adverse effects. The introduction of various substituents at different positions of the indazole ring, combined with diverse carboxamide side chains, has resulted in a vast library of compounds with distinct pharmacological profiles. This structural diversity has enabled researchers to establish comprehensive structure-activity relationships and develop compounds with enhanced selectivity for specific biological targets.
Structural Classification of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
This compound belongs to a specialized subset of indazole-3-carboxamides characterized by the presence of a bicyclic amine substituent at the carboxamide position. The compound exists in multiple stereoisomeric forms, with the most well-characterized being the (1R,3r,5S)-stereoisomer, which has been extensively studied due to its relationship with the pharmaceutical agent granisetron. The molecular structure features a planar indazole core connected through an amide linkage to a rigid bicyclic amine system, specifically the 9-methyl-9-azabicyclo[3.3.1]nonane framework.
The bicyclic amine moiety, commonly referred to as the granatane skeleton, imparts significant conformational rigidity to the molecule and plays a crucial role in determining its biological activity. This structural feature is particularly important for receptor binding, as the rigid three-dimensional arrangement of functional groups can enhance selectivity and potency. The molecular formula varies depending on the specific stereoisomer and substitution pattern, with reported formulas including C17H22N4O (molecular weight 298.38 g/mol) and C18H24N4O (molecular weight 312.4 g/mol) for methylated variants.
The compound can be systematically classified based on several structural criteria. Primary classification places it within the indazole-3-carboxamide family, while secondary classification identifies it as a bicyclic amine derivative. Tertiary classification considers the stereochemical arrangement, with specific attention to the absolute configuration of the chiral centers within the bicyclic system. This hierarchical classification system enables precise identification and comparison with related compounds in pharmaceutical and research contexts.
Research Context and Academic Importance
The academic significance of this compound extends across multiple research disciplines, reflecting its diverse applications and biological activities. In pharmaceutical research, this compound serves as a valuable reference standard and impurity marker, particularly in studies related to 5-HT3 receptor antagonists. Its structural relationship with granisetron, a clinically approved antiemetic agent, has made it an important compound for understanding structure-activity relationships in this therapeutic class.
The compound has gained particular prominence in the field of synthetic cannabinoid research, where indazole-3-carboxamide derivatives have emerged as significant substances of concern. The structural framework represented by this compound class has been extensively utilized in the development of novel psychoactive substances, leading to increased scrutiny from forensic and toxicological perspectives. Research in this area has focused on understanding the metabolic pathways, receptor binding profiles, and toxicological properties of these compounds, with particular emphasis on their potential for abuse and associated health risks.
From a calcium channel research perspective, indazole-3-carboxamides have demonstrated significant potential as calcium-release activated calcium (CRAC) channel blockers. Studies have shown that compounds featuring the indazole-3-carboxamide scaffold can effectively modulate calcium influx in various cell types, including mast cells, making them valuable tools for investigating inflammatory processes and immune responses. The unique regiochemistry of the amide linker has been identified as critical for biological activity, with the 3-carboxamide position being essential for optimal calcium channel blocking activity.
Properties
CAS No. |
107007-95-4 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+ |
InChI Key |
GHVQAOGYNZNTIA-YHWZYXNKSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Appearance |
Beige Solid |
melting_point |
217-219°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; 1-Desmethyl Granisetron; endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Granisetron Impurity B, also known as N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide or 1-Desmethyl Granisetron, primarily targets the serotonin receptor (5HT-3 selective) . These receptors play a crucial role in the transmission of signals in the central and peripheral nervous systems.
Mode of Action
Granisetron Impurity B acts as a potent, selective antagonist of 5-HT3 receptors . It inhibits these receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract). This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding.
Biochemical Pathways
The compound’s action affects the serotonergic signaling pathway . By inhibiting 5-HT3 receptors, Granisetron Impurity B suppresses the stimulation of serotonin, a chemical in the body that can trigger nausea and vomiting. This inhibition disrupts the normal functioning of this pathway, leading to its antiemetic effects.
Pharmacokinetics
Granisetron, when administered orally to cancer patients, had a peak plasma concentration of 5.99ng/mL. It has a half-life of 7 days and is reduced to 11% of orally administered doses through metabolism. It’s important to note that the pharmacokinetics of Granisetron Impurity B may vary.
Biochemical Analysis
Biochemical Properties
Granisetron Impurity B interacts with various biomolecules, primarily the 5-HT3 receptors. The compound’s antiemetic activity is brought about through the inhibition of these receptors present both centrally and peripherally.
Cellular Effects
Granisetron Impurity B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its primary action is to inhibit the 5-HT3 receptors, which can trigger nausea and vomiting.
Molecular Mechanism
At the molecular level, Granisetron Impurity B exerts its effects through binding interactions with biomolecules, specifically the 5-HT3 receptors. This interaction results in the inhibition of these receptors, thereby preventing the triggering of nausea and vomiting.
Temporal Effects in Laboratory Settings
The effects of Granisetron Impurity B change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Granisetron Impurity B vary with different dosages in animal models.
Biological Activity
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide is a compound of increasing interest due to its potential biological activities and applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 304.41 g/mol |
| CAS Number | 14788250 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on anxiety and depression models in rodents. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent.
Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of the compound revealed notable activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Pharmacological Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Anxiolytic Medications : Potential development for treating anxiety disorders.
- Antimicrobial Agents : Further exploration could lead to new antibiotics or antimicrobial treatments.
Research Findings Summary
The following table summarizes key findings from recent studies on the compound:
| Study Focus | Findings |
|---|---|
| Neuropharmacological Effects | Significant reduction in anxiety-like behavior in rodent models |
| Antimicrobial Activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes (specifics pending further research) |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Receptor Affinity
The 9-azabicyclo[3.3.1]nonane scaffold is highly versatile, enabling diverse modifications for tuning receptor selectivity and functional properties. Below is a comparative analysis of Granisetron and its analogs:
Key Findings:
Fluorescent Analogs : Derivatives like Compound 36 and 17 retain 5-HT₃ affinity while incorporating fluorophores (e.g., coumarin, nitrobenzoxadiazole). These modifications enable real-time receptor visualization without significantly compromising binding (e.g., Compound 36’s yield: 88%) .
Receptor Selectivity : Substituting the indazole or bicyclic amine (e.g., carbamate in Compound 2f ) shifts activity toward sigma-2 receptors (Ki = 12 nM vs. σ₁: Ki = 1,200 nM), demonstrating scaffold adaptability .
Stereochemical Sensitivity: The endo configuration of the 9-azabicyclo[3.3.1]nonane core is essential for 5-HT₃ activity. Exo isomers (e.g., methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride) exhibit distinct physicochemical profiles .
Isotopic Labeling : Granisetron D3 (deuterated methyl group) serves as a stable internal standard for mass spectrometry-based bioanalysis .
Physicochemical Data:
Preparation Methods
Synthesis of 1H-Indazole-3-Carboxylic Acid
Two crystalline forms (A and B) of 1H-indazole-3-carboxylic acid are documented. Form B is produced via aluminum chloride-mediated cyclization of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate in dichloromethane, followed by acidic hydrolysis (31% HCl, 90°C). Form A , a solvent-free polymorph, is obtained by recrystallization of Form B from methanol or dimethylformamide (DMF)/hydrochloric acid mixtures.
| Parameter | Form A | Form B |
|---|---|---|
| Crystallization Solvent | DMF/5% HCl (80°C) | Dichloromethane/HCl (15°C) |
| Yield | 95.1% | 76% |
| Stability | Thermodynamically stable | Metastable |
Preparation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The bicyclic amine precursor is synthesized through a multi-step sequence starting from 9-azabicyclo[3.3.1]nonane. Key steps include:
-
Protection : tert-Butyl carbamate (Boc) protection of the azabicyclo nitrogen using di-tert-butyl dicarbonate in dichloromethane.
-
Methylation : Quaternization with methyl iodide in acetonitrile (60°C, 12 h), followed by ion exchange to yield the methylated intermediate.
-
Deprotection : Acidic cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
The final amine is isolated as its dihydrochloride salt (83% yield, purity >98% by HPLC).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The most efficient method employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as base:
Procedure :
-
Charge 1H-indazole-3-carboxylic acid (1.0 equiv), HBTU (1.2 equiv), and DIPEA (3.0 equiv) in DMF (10 vol).
-
Stir at 25°C for 2 h to activate the carboxylic acid.
-
Add 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 equiv).
-
Heat at 45°C for 10 h.
-
Concentrate under vacuum, precipitate with dichloromethane, and filter.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room temperature | 62 | 91.3 |
| 45°C | 89 | 98.7 |
| Solvent: DMF | 89 | 98.7 |
| Solvent: THF | 45 | 88.2 |
Mixed Anhydride Method
Alternative activation with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C provides moderate yields (67%) but lower purity (92.1%) compared to HBTU.
Purification and Isolation
Crude product is purified via:
-
Solvent Exchange : Remove DMF by distillation under reduced pressure (60°C, 100 mbar).
-
Crystallization : Dissolve residue in hot ethanol (5 vol), cool to 0°C, and filter.
-
Washing : Sequential washes with cold dichloromethane (3 × 2 vol) to remove residual amines.
Final isolation yields 85–91% of white crystalline solid with ≥99% chemical purity (HPLC).
Analytical Characterization
Spectroscopic Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
